Cas no 851808-54-3 (1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- AKOS024589499
- F0630-1857
- (4-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- (4-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 851808-54-3
- 1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- SR-01000127470-1
- SR-01000127470
-
- Inchi: 1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)17(22)20-10-9-19-18(20)26-12-13-3-2-4-15(11-13)21(23)24/h2-8,11H,9-10,12H2,1H3
- InChI Key: VDBZBHRGENTLSF-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=C(C=1)[N+](=O)[O-])C1=NCCN1C(C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 371.09397721g/mol
- Monoisotopic Mass: 371.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 113Ų
1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-1857-2μmol |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-5μmol |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-10μmol |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-20μmol |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-1mg |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-2mg |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-3mg |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-4mg |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-5mg |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1857-10mg |
1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851808-54-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Chemical Profile of 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851808-54-3)
1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851808-54-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the imidazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including a 4-methoxybenzoyl moiety and a (3-nitrophenyl)methylsulfanyl substituent, contributes to its unique chemical properties and potential therapeutic applications.
The 4-methoxybenzoyl group is a common pharmacophore found in various bioactive molecules, often contributing to interactions with biological targets through hydrophobic and π-stacking interactions. This moiety has been extensively studied for its role in modulating enzyme activity and receptor binding. In contrast, the (3-nitrophenyl)methylsulfanyl group introduces a nitro aromatic ring system, which is known to influence electronic properties and metabolic stability. The combination of these groups within the imidazole backbone suggests potential applications in drug discovery, particularly in the development of small-molecule inhibitors or modulators.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for complex molecules like 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole. Studies have indicated that the nitro group may participate in redox reactions, potentially making this compound useful in exploring redox-sensitive signaling pathways. Additionally, the methoxybenzoyl moiety could serve as a linker or anchor in protein-ligand interactions, enhancing binding specificity.
In the context of medicinal chemistry, imidazole derivatives are widely recognized for their role in various therapeutic areas, including antifungal, antiviral, and anticancer applications. The structural features of 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole align well with these areas due to its ability to engage multiple binding sites on biological targets. For instance, imidazole-based compounds have been shown to interact with heme-containing enzymes and metalloproteins, which are critical in many disease pathways.
One of the most intriguing aspects of this compound is its potential as a scaffold for drug design. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These factors are crucial in determining the pharmacokinetic profile of a drug candidate. Researchers have leveraged similar structural motifs to develop novel therapeutics that target intricate biological processes.
Emerging research also highlights the importance of stereochemistry in imidazole derivatives. The specific arrangement of substituents around the imidazole ring can significantly influence biological activity. In the case of 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, both functional groups are positioned to maximize interactions with potential targets while maintaining structural integrity. This precise arrangement may contribute to high selectivity and efficacy.
The synthesis of this compound presents an interesting challenge due to its complex structure. Multi-step organic synthesis is typically employed to introduce each functional group with high fidelity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it feasible to construct such intricate molecules efficiently. These techniques not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.
In vitro studies have begun to explore the biological activity of 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole across various cellular assays. Preliminary results suggest potential interactions with enzymes involved in inflammatory pathways and metabolic regulation. The nitro group's ability to undergo reduction or oxidation may play a key role in modulating these pathways dynamically. Such redox-sensitive properties are increasingly recognized as important targets for therapeutic intervention.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like this one. Predictive models can now rapidly assess thousands of compounds for their likelihood of binding to specific targets based on their chemical structure alone. This high-throughput virtual screening has allowed researchers to prioritize compounds such as 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole for further experimental validation.
Future directions in studying this compound may include exploring its role in disease models and evaluating its potential as an lead compound for drug development programs. Collaborative efforts between synthetic chemists and biologists will be essential in elucidating its mechanism of action and optimizing its pharmacological profile through structure-activity relationship (SAR) studies.
The versatility of imидазол derivatives, exemplified by 1-(4-methoxybenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, underscores their significance in modern medicinal chemistry. As research continues to uncover new biological functions and develop innovative synthetic strategies, compounds like this one will remain at the forefront of therapeutic innovation.
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